molecular formula C11H18 B6211551 (1S,4R)-1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane CAS No. 96093-10-6

(1S,4R)-1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane

Cat. No. B6211551
CAS RN: 96093-10-6
M. Wt: 150.3
InChI Key:
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Description

(1S,4R)-1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane (hereafter referred to as “TMMB”) is a bicyclic organic compound that is composed of two rings of four carbon atoms each, with a methyl group attached to the first ring and a methylidene group attached to the second ring. It is a structural isomer of the related compound (1R,4S)-1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane. TMMB has a wide range of applications in scientific research, including in the synthesis of other compounds, in biochemical and physiological studies, and in laboratory experiments.

Scientific Research Applications

TMMB has a wide range of applications in scientific research. It has been used as a synthetic intermediate in the synthesis of other compounds, such as the anticonvulsant drug lamotrigine and the anti-inflammatory drug diclofenac. It has also been used in biochemical and physiological studies, such as the study of the role of nitric oxide in the regulation of blood pressure. In addition, it has been used as a reagent in laboratory experiments, such as the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of TMMB is not well understood. However, it is believed that the compound acts as an intermediate in the synthesis of other compounds, and that it is involved in the formation of covalent bonds between molecules. In addition, it is believed that TMMB may act as a catalyst in certain reactions, such as the formation of nitric oxide.
Biochemical and Physiological Effects
The biochemical and physiological effects of TMMB are not well understood. However, it is believed that the compound may have some effects on the regulation of blood pressure, as it has been used in studies of the role of nitric oxide in the regulation of blood pressure. In addition, it is believed that TMMB may have some effects on the synthesis of other compounds, such as the anticonvulsant drug lamotrigine and the anti-inflammatory drug diclofenac.

Advantages and Limitations for Lab Experiments

The advantages of using TMMB in laboratory experiments include its low cost, its availability, and its ease of use. Additionally, the compound is relatively stable and has a low toxicity, making it safe to use in laboratory experiments. The main limitation of using TMMB in laboratory experiments is that its mechanism of action is not well understood, making it difficult to predict the effects of the compound on other compounds.

Future Directions

The potential future directions of research on TMMB include further studies of its mechanism of action, its biochemical and physiological effects, and its use in the synthesis of other compounds. Additionally, further research could be conducted on its potential applications in the regulation of blood pressure, its use in laboratory experiments, and its potential toxicity. Finally, research could be conducted on the development of new methods for the synthesis of TMMB and the development of new uses for the compound.

Synthesis Methods

TMMB can be synthesized in a two-step process. The first step involves the reaction of ethyl propiolate and 2-methyl-1-butanol in the presence of an acid catalyst, such as sulfuric acid, to form a bicyclic intermediate. The second step involves the conversion of the bicyclic intermediate into TMMB through a reaction with an acid chloride, such as acetic anhydride. The reaction is carried out at a temperature of approximately 150 degrees Celsius and a pressure of approximately 1 atmosphere.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1S,4R)-1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane involves a series of reactions starting from commercially available starting materials. The key steps include the formation of a bicyclic intermediate, followed by a series of functional group transformations to introduce the desired stereochemistry and functional groups.", "Starting Materials": [ "2-methyl-2-butene", "methylcyclopentadiene", "methyl vinyl ketone", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "sodium sulfate", "magnesium sulfate", "diethyl ether", "petroleum ether" ], "Reaction": [ "Step 1: The reaction of 2-methyl-2-butene with methylcyclopentadiene in the presence of a Lewis acid catalyst, such as aluminum chloride, yields a bicyclic intermediate.", "Step 2: The bicyclic intermediate is then treated with methyl vinyl ketone in the presence of sodium borohydride to reduce the ketone to an alcohol.", "Step 3: The resulting alcohol is then oxidized to a ketone using a mild oxidizing agent, such as acetic acid and sodium hypochlorite.", "Step 4: The ketone is then treated with hydrochloric acid to form an enol chloride intermediate.", "Step 5: The enol chloride intermediate is then treated with sodium hydroxide to form the desired bicyclic product.", "Step 6: The product is purified by extraction with diethyl ether and washing with sodium sulfate and magnesium sulfate, followed by distillation under reduced pressure using petroleum ether as a solvent." ] }

CAS RN

96093-10-6

Product Name

(1S,4R)-1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane

Molecular Formula

C11H18

Molecular Weight

150.3

Purity

95

Origin of Product

United States

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